molecular formula C18H21F3N4O4S B2532398 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034603-14-8

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B2532398
CAS RN: 2034603-14-8
M. Wt: 446.45
InChI Key: HZXSEYXEBVNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H21F3N4O4S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A study by Mallesha et al. (2012) synthesized a series of derivatives similar to the compound , which were evaluated for their antiproliferative effect against human cancer cell lines using the MTT assay method. Certain derivatives exhibited good activity on all tested cell lines except K562, indicating potential as anticancer agents and warranting further investigation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Inhibitory Activity as Anti-Inflammatory and Analgesic Agents

Another study by Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, showing high inhibitory activity and potential for further development as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential for Preventive Treatment of Age-Related Diseases

Jin, Randazzo, Zhang, & Kador (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties. These compounds showed potential for the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), protecting cells against oxidative stress-induced decreases in cell viability and glutathione levels (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial Activity

Research by Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives with potent inhibitory activity against various bacteria, showcasing the compound's potential as a base for developing effective antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-6-8-25(9-7-24)30(26,27)15-10-13(28-2)4-5-14(15)29-3/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXSEYXEBVNKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

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